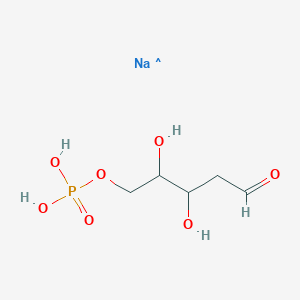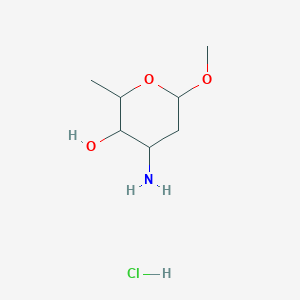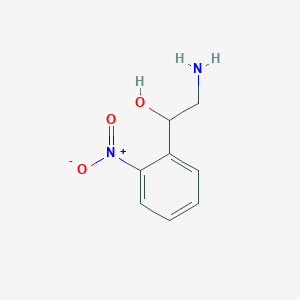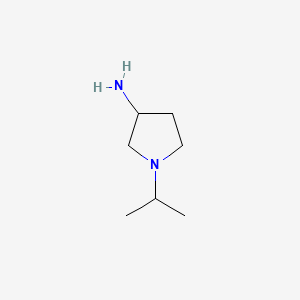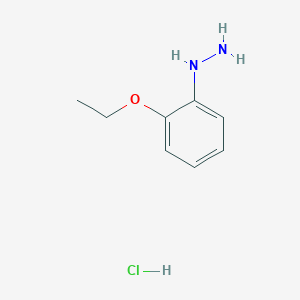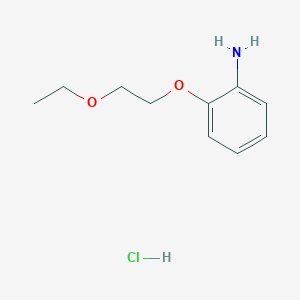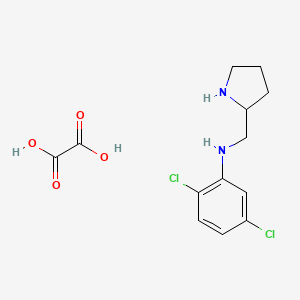
2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate
Overview
Description
Scientific Research Applications
Polymers Synthesis and Properties
- Polyaniline and polypyrrole are conductive polymers prepared through oxidative polymerization, showing significant potential in various applications, including alternative energy sources, non-linear optics, and membranes. The study by Gospodinova and Terlemezyan (1998) emphasizes the role of oxidative polymerization in defining the properties of these polymers, which might be relevant for derivatives like 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate (Gospodinova & Terlemezyan, 1998).
Metal-Organic Frameworks (MOFs)
- Metal-organic frameworks constructed using anilic acids and pyridine derivatives, as investigated by Zaman, Tomura, and Yamashita (2001), demonstrate unique structural properties and potential applications in selective fluorescence sensing. This research could provide insights into the structural and functional capabilities of compounds like 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate when used in MOF synthesis (Zaman, Tomura, & Yamashita, 2001).
Crystal Engineering
- The study of crystal engineering using anilic acids and dipyridyl compounds by Zaman, Tomura, and Yamashita (2001) illustrates the potential for forming complex structures through hydrogen bonding and stacking arrangements. These findings can be relevant for understanding the crystal formation and stability of compounds like 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate (Zaman, Tomura, & Yamashita, 2001).
Reactivity Studies
- The reactivity of pyridine derivatives in the presence of metal salts, as explored by Ghosh, Savitha, and Bharadwaj (2004), can provide valuable insights into the chemical behavior and potential applications of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate in various chemical reactions and formulations (Ghosh, Savitha, & Bharadwaj, 2004).
properties
IUPAC Name |
2,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.C2H2O4/c12-8-3-4-10(13)11(6-8)15-7-9-2-1-5-14-9;3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXHCLOYQPHFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)

![1,3,5-Tris[4-(diphenylamino)phenyl]benzene](/img/structure/B1644438.png)


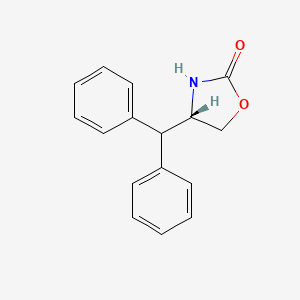
![2-[Bis(triphenylphosphine)palladium(II)bromide]benzylalcohol](/img/structure/B1644450.png)
